molecular formula C13H23NO4 B8779764 Methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No. B8779764
M. Wt: 257.33 g/mol
InChI Key: ADEPCDOPYIWFOH-UHFFFAOYSA-N
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Patent
US09351965B2

Procedure details

In a flask, methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (5.13 g, 19.94 nmol) in 1,4-dioxane (15 ml) was reacted with hydrochloric acid in dioxane (4M) (15 mL). Methanol (2 mL) was added to aid in solubility. The reaction was stirred at room temperature for 1 hour. Upon completion the reaction was concentrated, and the crude (3.86 g) was progressed to the next step without further purification.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH3:18])=[O:16])[CH2:10]1)=O)(C)(C)C.Cl.CO>O1CCOCC1>[NH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH3:18])=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CC(CCC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the crude (3.86 g) was progressed to the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1CC(CCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09351965B2

Procedure details

In a flask, methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (5.13 g, 19.94 nmol) in 1,4-dioxane (15 ml) was reacted with hydrochloric acid in dioxane (4M) (15 mL). Methanol (2 mL) was added to aid in solubility. The reaction was stirred at room temperature for 1 hour. Upon completion the reaction was concentrated, and the crude (3.86 g) was progressed to the next step without further purification.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH3:18])=[O:16])[CH2:10]1)=O)(C)(C)C.Cl.CO>O1CCOCC1>[NH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH3:18])=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CC(CCC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the crude (3.86 g) was progressed to the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1CC(CCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09351965B2

Procedure details

In a flask, methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (5.13 g, 19.94 nmol) in 1,4-dioxane (15 ml) was reacted with hydrochloric acid in dioxane (4M) (15 mL). Methanol (2 mL) was added to aid in solubility. The reaction was stirred at room temperature for 1 hour. Upon completion the reaction was concentrated, and the crude (3.86 g) was progressed to the next step without further purification.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH3:18])=[O:16])[CH2:10]1)=O)(C)(C)C.Cl.CO>O1CCOCC1>[NH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([O:17][CH3:18])=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CC(CCC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the crude (3.86 g) was progressed to the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1CC(CCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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